molecular formula C7H4ClN3O2 B2379632 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-56-7

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No. B2379632
CAS RN: 1159831-56-7
M. Wt: 197.58
InChI Key: WTUUJMKKINIYIF-UHFFFAOYSA-N
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Description

8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a chemical compound. It is a pale yellow solid with a yield of 92% .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as NMR and IR spectroscopy . The NMR data provides information about the hydrogen and carbon atoms in the molecule, while the IR data provides information about the functional groups present .


Physical And Chemical Properties Analysis

This compound is a pale yellow solid with a melting point of 188–189 °C . It has a molecular weight of 198.02 . The NMR and IR data provide further information about its physical and chemical properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Triazolopyridines, including derivatives like 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, have garnered interest due to their wide range of pharmaceutical applications. A study by El-Kurdi et al. (2021) details the efficient synthesis of triazolopyridines using N-Chlorosuccinimide (NCS) for hydrazones under mild conditions. The structural characterization was performed using various techniques, including X-ray diffraction, highlighting the potential of these compounds in pharmaceutical research (El-Kurdi et al., 2021).

Chemical Stability and Diversification

  • Tang et al. (2014) researched the synthesis of 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidines. They noted the chemical stability of C-5 substituted analogues, allowing their isolation in pure form. These compounds were also used in further diversification processes, such as palladium-catalyzed cross-couplings, demonstrating their utility as synthetic intermediates (Tang et al., 2014).

Synthesis Methods

  • Moulin et al. (2006) described a novel method for synthesizing [1,2,4]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and carboxylic acids. This method was notable for being racemization-free in the presence of a chiral carbon, which is significant for the synthesis of stereochemically pure pharmaceuticals (Moulin et al., 2006).

Biological Activity

  • Karpina et al. (2019) developed a method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, a set of acetamides containing the 1,2,4-oxadiazole cycle in positions 6, 7, and 8. This study is crucial as it highlights the potential biological activity of these compounds, expanding the applications of triazolopyridines in medicinal chemistry (Karpina et al., 2019).

Antifungal Activity

  • Wang et al. (2018) synthesized a novel 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine with antifungal activity. This compound showed inhibitory effects against various fungi, indicating the potential of triazolopyridines in developing new antifungal agents (Wang et al., 2018).

Future Directions

Triazole compounds have been the focus of many research studies due to their wide range of biological activities . Future research may focus on designing and synthesizing new triazole derivatives with enhanced biological activities .

properties

IUPAC Name

8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUMCSIWBFPTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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